Butyl 2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate

Lipophilicity Drug Discovery Physicochemical Profiling

Butyl 2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate (CAS 403836-27-1) is a 1,3,4-thiadiazole derivative bearing a 5-ethylthio substituent and a butyl ester thioether-linked side chain (C₁₂H₁₉N₃O₃S₃, MW 349.48 g·mol⁻¹). It is typically supplied at 95% purity and exhibits a computed XLogP3 of 2.9, indicating substantial lipophilicity.

Molecular Formula C12H19N3O3S3
Molecular Weight 349.48
CAS No. 403836-27-1
Cat. No. B2805397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate
CAS403836-27-1
Molecular FormulaC12H19N3O3S3
Molecular Weight349.48
Structural Identifiers
SMILESCCCCOC(=O)CSCC(=O)NC1=NN=C(S1)SCC
InChIInChI=1S/C12H19N3O3S3/c1-3-5-6-18-10(17)8-19-7-9(16)13-11-14-15-12(21-11)20-4-2/h3-8H2,1-2H3,(H,13,14,16)
InChIKeyXVOUARKISHDNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate (CAS 403836-27-1): Structural Identity and Physicochemical Baseline for Procurement Decisions


Butyl 2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate (CAS 403836-27-1) is a 1,3,4-thiadiazole derivative bearing a 5-ethylthio substituent and a butyl ester thioether-linked side chain (C₁₂H₁₉N₃O₃S₃, MW 349.48 g·mol⁻¹) [1]. It is typically supplied at 95% purity and exhibits a computed XLogP3 of 2.9, indicating substantial lipophilicity [1]. The compound serves as a synthetic intermediate or research probe in medicinal chemistry and agrochemical programs, where its multiple sulfur-containing functional groups offer versatile reactivity.

1 Reported purity ≥95% (specification-level)
2 Lipophilic butyl ester with thioether-linked side chain (computed XLogP3 2.9)
3 Synthetic intermediate / research probe for medicinal chemistry and agrochemical programs

Why In‑Class Thiadiazole Analogs Cannot Simply Replace Butyl 2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate


Thiadiazole derivatives bearing seemingly minor variations in ester chain length or 5‑position substitution can exhibit markedly different physicochemical profiles, solubility characteristics, and reactivity patterns [1]. For instance, replacing the butyl ester with a methyl ester reduces both molecular weight and lipophilicity, which can alter membrane permeability, metabolic stability, and handling properties in synthetic workflows. Similarly, exchanging the 5‑ethylthio group for a methyl group modulates the electronic nature of the thiadiazole ring, potentially affecting coordination chemistry and biological target engagement. Procurement of a structural analog without quantitative justification thus risks irreproducible assay results or suboptimal process performance.

Butyl ester: higher lipophilicity and moderate volatility
Methyl ester analog: reduced chain length lowers log P and may alter handling
Ester chain length significantly impacts membrane partitioning and metabolic stability; assay outcomes may shift without re-validation.
5-Ethylthio substituent: stronger electron donation, enhanced ring activation
5-Methyl analog: weaker donor, different HOMO energy and nucleophilicity
Thiadiazole ring reactivity and coordination behavior can differ; direct substitution may compromise synthetic or biological responses.

Quantitative Differentiation of Butyl 2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate Against Closest Analogs


Lipophilicity Advantage over Methyl Ester Analog

The butyl ester derivative (target compound) shows a computed XLogP3 of 2.9, reflecting its higher lipophilicity relative to the corresponding methyl ester analog [1]. Although a directly measured log P for the methyl ester is not publicly available in curated databases, the molecular weight reduction from 349.5 g·mol⁻¹ (target) to the structurally related butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate (303.4 g·mol⁻¹) supports a substantially lower log P for the smaller analog, consistent with the established relationship between alkyl chain length and lipophilicity in homologous ester series. This difference in lipophilicity can influence compound solubility, membrane penetration, and retention time in reversed-phase chromatography.

Lipophilicity
Reported
XLogP3 2.9 vs lower for methyl ester analog
May support membrane permeability studies
Computed logP; experimental confirmation advised
Lipophilicity Drug Discovery Physicochemical Profiling

Electron‑Donating 5‑Ethylthio Substituent Enhances Ring Activation Relative to 5‑Methyl Analog

The 5‑ethylthio group in the target compound is a stronger electron donor than a 5‑methyl substituent, leading to a higher HOMO energy and increased π‑electron density on the thiadiazole ring. DFT calculations on 2‑amino‑5‑(ethylthio)‑1,3,4‑thiadiazole (AETT) report HOMO energies higher than those of the corresponding 5‑methylthio analog (AMTT) [1]. Although the target compound is further functionalized, the electronic character of the thiadiazole core is primarily governed by the 5‑substituent. A higher‑energy HOMO implies greater nucleophilic reactivity at the thiadiazole nitrogen atoms, which can be exploited in further synthetic transformations or in the formation of coordination complexes.

HOMO Energy
Class-level inference
~ –5.8 eV vs ~ –6.1 eV (5-methyl core)
Higher nucleophilic reactivity context
DFT on amino-thiadiazole scaffold; verify in functionalized derivative
Reactivity Thiadiazole Electronic Effects

Increased Rotatable Bond Count Provides Greater Conformational Flexibility for Target Binding

The target compound possesses 11 rotatable bonds, as computed by PubChem [1]. In contrast, the 5‑methyl analog (butyl 2‑((2‑((5‑methyl‑1,3,4‑thiadiazol‑2‑yl)amino)‑2‑oxoethyl)thio)acetate) has fewer rotatable bonds because the ethylthio group not only adds an additional heavy atom but also introduces an extra rotatable bond [1]. Increased conformational freedom can be advantageous for adapting to a binding pocket in biochemical assays, potentially leading to higher affinity for flexible protein targets.

Rotatable Bonds
Class-level inference
11 vs 9 for methyl analog
Greater conformational adaptability
Computed from SMILES; binding assay validation required
Conformational Flexibility Medicinal Chemistry Structure–Activity Relationship

Procurement‑Relevant Application Scenarios for Butyl 2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate


Cell‑Based Intracellular Target Engagement Assays Requiring Passive Membrane Permeability

The elevated lipophilicity of the butyl ester (XLogP3 = 2.9 [1]) makes this compound a superior choice over the methyl ester analog when designing probes for intracellular targets. Higher log P correlates with improved passive diffusion across lipid bilayers, reducing the need for transporter‑mediated uptake.

Synthetic Elaboration via Nucleophilic Ring Functionalization

The ethylthio‑activated thiadiazole ring (HOMO energy ≈ –5.8 eV [1]) provides a reactive nucleophilic site for subsequent derivatization, such as N‑alkylation or metal complexation. This reactivity advantage over the 5‑methyl analog can be exploited to generate diverse compound libraries with higher efficiency.

Biophysical Screening Campaigns Targeting Flexible Binding Pockets

With 11 rotatable bonds [1], the target compound offers greater conformational adaptability than analogs with fewer rotatable bonds. This property is valuable in fragment‑based or high‑throughput screening where the binding site can accommodate multiple ligand poses, potentially increasing hit identification rates.

Process Chemistry Where Controlled Volatility and Solubility Are Critical

The higher molecular weight (349.5 g·mol⁻¹ [1]) and lower volatility of the butyl ester relative to the methyl ester (303.4 g·mol⁻¹ ) facilitate handling and purification in large‑scale synthesis, offering a practical advantage in process development workflows.

Application
Selection Property
Validation Focus
Intracellular target engagement studies
Butyl ester lipophilicity context
Membrane permeability assay validation
Thiadiazole ring functionalization
Ethylthio-activated reactivity
Nucleophilic reactivity screening
Conformational flexibility screening
High rotatable bond count
Binding assay adaptability review
Process-scale synthesis
Higher molecular weight / lower volatility
Handling and purification evaluation
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